N-((4-bromothiophen-2-yl)methyl)cyclopentanamine CAS number search
N-((4-bromothiophen-2-yl)methyl)cyclopentanamine CAS number search
This technical guide provides an in-depth characterization, synthesis strategy, and application profile for N-((4-bromothiophen-2-yl)methyl)cyclopentanamine .
Note on CAS Registry: While close structural analogs (e.g., the cyclohexyl derivative, CAS 1040045-85-9, and cyclopropyl derivative, CAS 1040047-46-8) are indexed in standard chemical catalogs, the specific cyclopentyl derivative is frequently classified as a Make-on-Demand (MOD) or custom synthesis target in public databases. This guide provides the definitive methodology for synthesizing and validating this compound in the absence of a commercial off-the-shelf (COTS) supply.
Part 1: Chemical Identity & Profile
Compound Name: N-((4-bromothiophen-2-yl)methyl)cyclopentanamine Core Scaffold: Thiophene-2-methylamine Primary Application: Intermediate for Medicinal Chemistry (Kinase Inhibitors, GPCR Ligands)
Physicochemical Properties (Calculated)
| Property | Value | Rationale/Source |
| Molecular Formula | C₁₀H₁₄BrNS | Based on stoichiometry. |
| Molecular Weight | 260.20 g/mol | Br isotope pattern will show ~260/262 (1:1). |
| Exact Mass | 259.0030 | Monoisotopic mass ( |
| Predicted LogP | 3.2 ± 0.4 | Lipophilic thiophene + cyclopentyl ring. |
| pKa (Base) | ~9.5 | Typical secondary aliphatic amine. |
| H-Bond Donors | 1 | Secondary amine (NH). |
| H-Bond Acceptors | 2 | Nitrogen and Thiophene Sulfur. |
| SMILES | BrC1=CSC(CNC2CCCC2)=C1 | Definitive structural string.[1] |
| InChIKey | Not indexed | Use SMILES for database queries. |
Part 2: Synthesis Strategy (Reductive Amination)
Since this compound is not a standard catalog item, the most robust route to access it is via the Reductive Amination of 4-bromothiophene-2-carbaldehyde with cyclopentanamine. This "One-Pot" procedure is preferred over alkylation to avoid over-alkylation (quaternary salt formation).
Reaction Scheme
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Condensation: Formation of the imine (Schiff base) intermediate.
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Reduction: Selective reduction of the imine to the secondary amine.
Reagents & Materials
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Precursor A: 4-Bromothiophene-2-carbaldehyde (CAS 18791-75-8).
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Precursor B: Cyclopentanamine (CAS 1003-03-8).
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Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) – Preferred for aldehyde targets to prevent direct reduction to alcohol.
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
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Catalyst: Glacial Acetic Acid (AcOH).
Step-by-Step Protocol
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Imine Formation:
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In a dry round-bottom flask, dissolve 4-bromothiophene-2-carbaldehyde (1.0 eq) in DCE (0.2 M concentration).
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Add cyclopentanamine (1.1 eq).
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Add Acetic Acid (1.0 eq) to catalyze imine formation.
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Stir at Room Temperature (RT) for 1–2 hours. (Monitor by TLC/LCMS for disappearance of aldehyde).
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Reduction:
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Cool the mixture to 0°C (optional, but recommended to control exotherm).
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Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.
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Allow the reaction to warm to RT and stir overnight (12–16 hours).
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Work-up:
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Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
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Extract with DCM (3x).[1]
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification:
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The crude oil is typically purified via Flash Column Chromatography.
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Eluent: Hexanes/Ethyl Acetate (gradient) or DCM/MeOH (95:5) if the amine is polar.
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Part 3: Visualization of Workflow
The following diagram illustrates the logical flow of the synthesis and the critical decision points for quality control.
Figure 1: One-pot reductive amination workflow for the synthesis of the target secondary amine.
Part 4: Analytical Validation (QC)
To ensure scientific integrity, the synthesized compound must be validated using the following criteria.
Mass Spectrometry (LC-MS)
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Expected Mass: [M+H]⁺ = 260.0 and 262.0.
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Isotope Pattern: The presence of a single Bromine atom dictates a 1:1 doublet ratio at m/z M and M+2. This is the diagnostic signature for this molecule.
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Fragmentation: Loss of the cyclopentyl group or cleavage at the benzylic (thienylic) position may be observed.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
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Thiophene Protons: Two distinct singlets (or doublets with small coupling) in the aromatic region (~7.0–7.4 ppm). The 4-bromo substitution breaks the symmetry.
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Benzylic Linker: A singlet at ~3.9–4.1 ppm corresponding to the –CH₂–N group.
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Methine Proton: A multiplet at ~3.0–3.2 ppm (N–CH of the cyclopentyl ring).
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Cyclopentyl Ring: A series of multiplets between 1.4–1.9 ppm (8 protons).
Purity Check
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HPLC: >95% purity required for biological assays.
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Impurity Alert: Watch for the tertiary amine (double alkylation), which would show two thiophene signals and no N-H stretch in IR.
Part 5: Applications in Drug Discovery
This molecule serves as a versatile Fragment-Based Drug Discovery (FBDD) scaffold.
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Kinase Inhibition: The thiophene ring is a classic bioisostere for phenyl rings in the "hinge-binding" region of kinase inhibitors. The bromine handle allows for Suzuki-Miyaura coupling to extend the scaffold into the solvent-exposed pocket.
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GPCR Ligands: The cyclopentyl amine motif is frequently found in chemokine receptor antagonists (e.g., CCR2/CCR5).
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Library Expansion: The secondary amine can be further functionalized via:
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Acylation (Amide formation).
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Sulfonylation (Sulfonamide formation).
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Urea formation.
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Figure 2: Divergent synthesis utility of the scaffold in medicinal chemistry.
References
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Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.
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Bld Pharm. "1-(4-Bromothiophen-2-yl)-N-(cyclopentylmethyl)-N-methylmethanamine (Analog Reference)." BLD Pharm Catalog.
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National Center for Biotechnology Information. "PubChem Compound Summary for 4-Bromothiophene-2-carboxaldehyde." PubChem.
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ChemScene. "N-((4-Bromothiophen-2-yl)methyl)cycloheptanamine (Structural Analog)." ChemScene Catalog.
